molecular formula C9H15N3OS B3210436 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- CAS No. 106810-45-1

2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-

Cat. No. B3210436
CAS RN: 106810-45-1
M. Wt: 213.30 g/mol
InChI Key: KLIZOKXMIXJVAL-UHFFFAOYSA-N
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Description

Pyrimidinethiones are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “4-amino-” and “6-(pentyloxy)-” parts of the name suggest that an amino group is attached to the 4th carbon of the pyrimidine ring, and a pentyloxy group (an oxygen atom single-bonded to a pentyl group) is attached to the 6th carbon .


Molecular Structure Analysis

The molecular structure of a compound like “2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-” would be based on the pyrimidine ring, with the various groups attached at the specified positions .


Chemical Reactions Analysis

Again, while specific reactions involving “2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-” are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, including crosslinking reactions with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-” would depend on its exact molecular structure. Similar compounds have been found to have properties such as being crystalline solids with specific melting points .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many pyrimidine derivatives exhibit biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound like “2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into pyrimidine derivatives is ongoing, with many potential applications in areas such as medicinal chemistry and material science. Future research may focus on synthesizing new derivatives, understanding their mechanisms of action, and exploring their potential uses .

properties

IUPAC Name

6-amino-4-pentoxy-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-2-3-4-5-13-8-6-7(10)11-9(14)12-8/h6H,2-5H2,1H3,(H3,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIZOKXMIXJVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=NC(=S)NC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60762591
Record name 6-Amino-4-(pentyloxy)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-

CAS RN

106810-45-1
Record name 6-Amino-4-(pentyloxy)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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